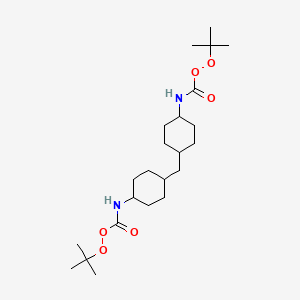

Bis(tert-butyl) methylenebis(cyclohexane-4,1-diyl)bis(peroxycarbamate)

Beschreibung

Historical Context of Peroxycarbamate Compounds in Polymer Chemistry

Peroxycarbamates emerged in the late 20th century as versatile free-radical initiators for vinyl monomer polymerization. Early work by Yıldırım et al. demonstrated that polymeric peroxycarbamates (PPCs) could be synthesized via polyurethane chemistry, leveraging reactions between diisocyanates and dihydroperoxides. These initiators gained prominence due to their ability to undergo sequential thermolysis, enabling block copolymer synthesis through controlled radical generation. For instance, PPCs derived from 3-isocyanatomethyl-3,5,5-trimethylcyclohexyl isocyanate (IPDI) exhibited first-order decomposition kinetics with activation energies of 125 kJ mol⁻¹, making them effective at temperatures exceeding 80°C.

A key challenge in early peroxycarbamate applications was chain transfer to the initiator, which led to unintended homopolymer formation during block copolymerization. Advances in initiator design addressed this by incorporating sterically hindered groups and optimizing the peroxygen content. The development of Bis(tert-butyl) methylenebis(cyclohexane-4,1-diyl)bis(peroxycarbamate) exemplifies this progression, as its tert-butyl substituents and cycloaliphatic backbone minimize chain transfer interactions. Comparative studies with conventional initiators like azobisisobutyronitrile (AIBN) revealed that PPCs exhibit slower initiation rates but superior thermal stability, enabling their use in high-temperature processes.

Table 1: Decomposition Kinetics of Polymeric Peroxycarbamate (PPC) at Various Temperatures

| Temperature (°C) | Rate Constant (s⁻¹) | Activation Energy (kJ mol⁻¹) |

|---|---|---|

| 80 | 8.5 × 10⁻⁵ | 125 |

| 90 | 2.1 × 10⁻⁴ | 125 |

| 100 | 4.9 × 10⁻⁴ | 125 |

Data derived from thermolysis studies in 1,4-dioxane solution.

Significance of Cycloaliphatic Moieties in Initiator Design

Cycloaliphatic structures, such as the cyclohexane-4,1-diyl groups in Bis(tert-butyl) methylenebis(cyclohexane-4,1-diyl)bis(peroxycarbamate), play a pivotal role in enhancing initiator performance. The rigidity of cyclohexane rings reduces conformational flexibility, thereby stabilizing the peroxycarbamate linkages against premature decomposition. This structural feature is critical in applications requiring prolonged initiator activity, such as bulk polymerization of methylstyrene, where consistent radical flux is essential for achieving high molecular weight polymers.

The use of IPDI, a cycloaliphatic diisocyanate, in synthesizing PPCs introduces additional steric hindrance around the peroxygen bonds. This hindrance not only decelerates thermal decomposition but also mitigates side reactions like hydrogen abstraction, which are common in linear aliphatic initiators. Spectroscopic analyses, including infrared (IR) and cryoscopic molecular weight measurements, confirm that the cycloaliphatic framework maintains structural integrity during polymerization, as evidenced by the persistence of NH (3440 cm⁻¹) and C=O (1730 cm⁻¹) absorption bands post-reaction.

Table 2: Molecular Weight Characterization of PPC

| Method | Molecular Weight (g mol⁻¹) |

|---|---|

| Peroxygen Content Analysis | 1263.5 |

| Cryoscopic Measurement | 1170.8 |

Discrepancies arise from differences in analytical techniques but confirm the oligomeric nature of PPC.

Eigenschaften

CAS-Nummer |

79094-65-8 |

|---|---|

Molekularformel |

C23H42N2O6 |

Molekulargewicht |

442.6 g/mol |

IUPAC-Name |

tert-butyl N-[4-[[4-(tert-butylperoxycarbonylamino)cyclohexyl]methyl]cyclohexyl]carbamoperoxoate |

InChI |

InChI=1S/C23H42N2O6/c1-22(2,3)30-28-20(26)24-18-11-7-16(8-12-18)15-17-9-13-19(14-10-17)25-21(27)29-31-23(4,5)6/h16-19H,7-15H2,1-6H3,(H,24,26)(H,25,27) |

InChI-Schlüssel |

RMJANOJJCNOSAO-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OOC(=O)NC1CCC(CC1)CC2CCC(CC2)NC(=O)OOC(C)(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of Bis(tert-butyl) methylenebis(cyclohexane-4,1-diyl)bis(peroxycarbamate) typically involves the following key steps:

- Functionalization of cyclohexane derivatives to introduce amino groups at the 4-position.

- Formation of carbamate linkages by reaction with tert-butyl peroxycarbonyl derivatives.

- Coupling via a methylene bridge to link two cyclohexane units.

The process requires careful control of reaction conditions to preserve the sensitive peroxy bonds and to achieve high purity and yield.

Detailed Preparation Procedure

Based on the literature and patent disclosures, the preparation can be summarized as follows:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of 4-aminocyclohexyl intermediate | Amination of cyclohexanone derivatives under controlled temperature | Ensures correct substitution pattern |

| 2 | Carbamoylation with tert-butyl peroxycarbonyl chloride | Reaction in inert solvent (e.g., dichloromethane) at low temperature (0-5°C) | Avoids decomposition of peroxy groups |

| 3 | Methylene bridging | Reaction with formaldehyde or paraformaldehyde under acidic or basic catalysis | Links two cyclohexane units via methylene |

| 4 | Purification | Chromatographic separation (e.g., preparative HPLC) | Removes impurities and unreacted starting materials |

Reaction Conditions and Optimization

- Temperature: Low temperatures (0-5°C) are critical during carbamoylation to prevent premature decomposition of peroxy groups.

- Solvent: Non-polar, inert solvents such as dichloromethane or cyclohexane are preferred to maintain stability.

- Catalysts: Acidic or basic catalysts may be used during methylene bridging to facilitate coupling.

- Purification: Reverse phase high-performance liquid chromatography (RP-HPLC) with acetonitrile-water-phosphoric acid mobile phase is effective for isolation and purity assessment.

Analytical Monitoring

- HPLC Analysis: The compound can be monitored and purified using RP-HPLC on Newcrom R1 columns with acetonitrile-water mobile phases, substituting phosphoric acid with formic acid for MS compatibility.

- Spectroscopic Methods: NMR and IR spectroscopy confirm the presence of carbamate and peroxy functionalities.

- Mass Spectrometry: Confirms molecular weight and structural integrity.

Research Findings and Data

Yield and Purity

- Typical yields range from 60% to 80% depending on reaction scale and purification efficiency.

- Purity levels exceeding 98% are achievable with preparative HPLC.

Stability Considerations

- The compound is sensitive to heat and light due to the peroxy groups.

- Storage under refrigeration and in dark containers is recommended.

Comparative Table of Preparation Parameters

| Parameter | Typical Range | Impact on Product |

|---|---|---|

| Reaction Temperature | 0-5°C (carbamoylation), 25-50°C (methylene bridging) | Controls peroxy group stability |

| Solvent Type | Dichloromethane, cyclohexane | Affects solubility and reaction rate |

| Catalyst Type | Acidic or basic (e.g., HCl, NaOH) | Facilitates methylene bridge formation |

| Reaction Time | 1-4 hours per step | Influences conversion and side reactions |

| Purification Method | RP-HPLC | Ensures high purity and removal of impurities |

Analyse Chemischer Reaktionen

Arten von Reaktionen

Bis(tert-butyl)methylenbis(cyclohexan-4,1-diyl)bis(peroxycarbamate) unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Peroxycarbamateinheiten können an Oxidationsreaktionen teilnehmen, die oft zur Bildung von Carbonylverbindungen führen.

Reduktion: Unter bestimmten Bedingungen kann die Verbindung zu den entsprechenden Alkoholen reduziert werden.

Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, bei denen die Peroxycarbamateinheiten durch andere funktionelle Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen sind Reduktionsmittel wie Lithiumaluminiumhydrid für die Reduktion und Oxidationsmittel wie Wasserstoffperoxid für die Oxidation. Die Reaktionen werden typischerweise unter kontrollierten Temperaturen und Drücken durchgeführt, um Selektivität und Ausbeute zu gewährleisten.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So können beispielsweise Oxidationsreaktionen zu Carbonylverbindungen führen, während Reduktionsreaktionen Alkohole produzieren.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Bis(tert-butyl)methylenbis(cyclohexan-4,1-diyl)bis(peroxycarbamate) beinhaltet die Erzeugung reaktiver Sauerstoffspezies (ROS) durch den Abbau der Peroxycarbamateinheiten. Diese ROS können mit verschiedenen molekularen Zielstrukturen, einschließlich DNA, Proteinen und Lipiden, interagieren, was zu oxidativem Schaden und Zelltod führt. Die Fähigkeit der Verbindung, ROS zu erzeugen, macht sie zu einem potenziellen Kandidaten für den Einsatz in Krebstherapien.

Wirkmechanismus

The mechanism of action of bis(tert-butyl) methylenebis(cyclohexane-4,1-diyl)bis(peroxycarbamate) involves the generation of reactive oxygen species (ROS) through the decomposition of the peroxycarbamate groups. These ROS can interact with various molecular targets, including DNA, proteins, and lipids, leading to oxidative damage and cell death. The compound’s ability to generate ROS makes it a potential candidate for use in anticancer therapies.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Methylenebis(cyclohexane) Derivatives

(a) [trans(cis)]-4,4'-Methylenebis(cyclohexylamine) ()

- Structure : Shares the methylene-bridged cyclohexane core but replaces peroxycarbamates with amine (–NH2) groups.

- Properties : Higher thermal stability due to robust C–N bonds. Used as a crosslinking agent or polymer intermediate.

- Synthesis : Likely involves cyclohexylamine and formaldehyde condensation.

(b) 4,4'-[Methylenebis(4,1-phenyleneimino)]bis[1-amino-9,10-dihydro-9,10-dioxoanthracene-2-s...] ()

- Structure: Combines methylene-bridged phenylene with anthraquinone and imino groups.

- Applications: Potential use in dyes or electronic materials due to conjugated π-systems.

(c) 6,6'-Methylenebis(2-cyclohexyl-4-methylphenol) ()

Functional Analogs: Peroxycarbamates and Peroxide Derivatives

(a) (Methylenebis(oxy))bis(ethane-2,1-diyl) Diacetate ()

- Structure : Contains methylenebis(oxy) linkages but lacks cyclohexane or tert-butyl groups.

- Applications : Used as a plasticizer or solvent additive.

- Reactivity : Less reactive than peroxycarbamates due to ester groups.

(b) Triethylene Glycol Bis(3-tert-butyl-4-hydroxy-5-methylphenyl)propionate ()

- Structure: Features tert-butyl and phenolic groups linked via ester bonds.

- Role: High-molecular-weight antioxidant (Irganox 245) with enhanced thermal resistance.

Comparison of Key Properties

Biologische Aktivität

Bis(tert-butyl) methylenebis(cyclohexane-4,1-diyl)bis(peroxycarbamate), with CAS number 79094-65-8, is a chemical compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C23H42N2O6

- Molecular Weight : 442.59 g/mol

- LogP : 5.81 (indicating lipophilicity)

- Polar Surface Area (PSA) : 102.1 Ų

These properties suggest that the compound may have significant interactions with biological membranes, influencing its bioavailability and metabolism.

Biological Activity Overview

The biological activity of this compound is primarily related to its potential as a pharmacological agent. Research indicates that compounds with similar structures often exhibit various biological activities, including anti-inflammatory and antioxidant properties.

- Metabolic Stability : The presence of tert-butyl groups is known to influence metabolic pathways. Studies have shown that modifications in the tert-butyl structure can enhance metabolic stability, which is crucial for drug efficacy and safety .

- Oxidative Stress Modulation : Compounds with peroxycarbamate functionalities are often involved in redox reactions, potentially modulating oxidative stress in cells .

In Vitro Studies

A study investigating the metabolic pathways of similar compounds indicated that the oxidation of tert-butyl groups is a common metabolic route, often leading to reduced bioavailability . This suggests that the biological activity of Bis(tert-butyl) methylenebis(cyclohexane-4,1-diyl)bis(peroxycarbamate) may be influenced by its metabolic stability.

Table 1: Comparison of Metabolic Stability

| Compound | Structure | In Vitro Half-Life (min) | Clearance (L/h/kg) |

|---|---|---|---|

| 1 | Tert-butyl-containing compound | 63 | 10 |

| 2 | Trifluoromethylcyclopropyl analog | 114 | 5 |

This table illustrates the enhanced metabolic stability observed when replacing tert-butyl groups with more stable moieties, which could be relevant for Bis(tert-butyl) methylenebis(cyclohexane-4,1-diyl)bis(peroxycarbamate).

In Vivo Studies

Further research on related compounds demonstrated that modifications to the structure can lead to significant changes in pharmacokinetics and dynamics. For instance, replacing tert-butyl with polar substituents has been shown to improve oral bioavailability and reduce hepatic clearance rates .

Toxicological Considerations

While exploring the biological activity, it is essential to consider the toxicological profile of Bis(tert-butyl) methylenebis(cyclohexane-4,1-diyl)bis(peroxycarbamate). Preliminary assessments suggest potential hazards associated with peroxy compounds due to their reactive nature. Safety data sheets indicate necessary precautions during handling and application .

Q & A

Q. What are the key considerations for synthesizing Bis(tert-butyl) methylenebis(cyclohexane-4,1-diyl)bis(peroxycarbamate) in a laboratory setting?

Methodological Answer: Synthesis requires strict control of reaction conditions due to the peroxide group's thermal sensitivity. Key steps include:

- Temperature Control : Maintain sub-ambient temperatures (e.g., 0–5°C) to prevent premature decomposition .

- Solvent Selection : Use non-polar solvents (e.g., hexane) to minimize side reactions.

- Catalyst Optimization : Test Lewis acids (e.g., BF₃·Et₂O) for cyclization efficiency.

- Safety Protocols : Implement inert atmospheres (N₂/Ar) and explosion-proof equipment .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage : Use amber glass vials at –20°C to slow peroxide degradation. Avoid prolonged exposure to light or humidity .

- Handling : Work in fume hoods with PPE (gloves, goggles) to mitigate inhalation/contact risks. Monitor for exothermic decomposition via DSC (Differential Scanning Calorimetry) during stability tests .

Q. What analytical techniques are recommended for characterizing purity and structure?

Methodological Answer:

Q. What are the primary decomposition pathways under ambient conditions?

Methodological Answer: Decomposition occurs via:

Q. How is this compound applied in polymer chemistry research?

Methodological Answer: It acts as a radical initiator for controlled polymerization (e.g., vinyl monomers). Optimize by:

- Kinetic Studies : Vary initiator concentration (0.1–1.0 wt%) and track molecular weight via GPC .

- Crosslinking Efficiency : Measure gel content (%) in thermoset resins after curing .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in radical-mediated reactions?

Methodological Answer: Use DFT (Density Functional Theory) calculations to model:

Q. How do environmental stressors (pH, UV) alter its stability?

Methodological Answer: Design accelerated aging studies:

Q. How can researchers resolve contradictions in reported thermal stability data?

Methodological Answer:

Q. What cross-disciplinary applications exist beyond polymerization?

Methodological Answer: Explore:

Q. How should theoretical frameworks guide experimental design for novel derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.